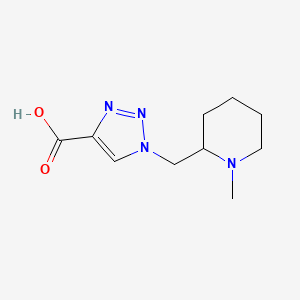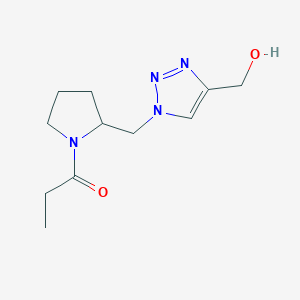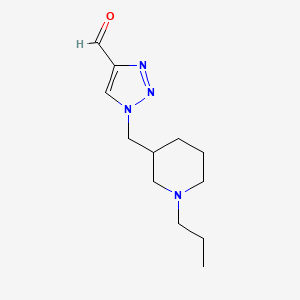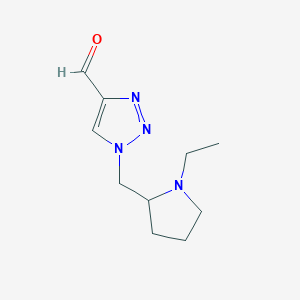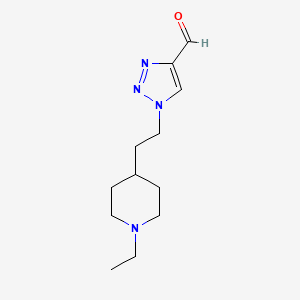![molecular formula C12H18N4 B1482163 (1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine CAS No. 2098026-18-5](/img/structure/B1482163.png)
(1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Overview
Description
(1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine, also known as CPM, is a synthetic compound that has been studied for its potential pharmaceutical applications. CPM is a member of the imidazopyridine family of compounds, which are known for their versatile biological activities. The compound has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. CPM has also been studied for its potential use as an imaging agent for medical diagnostics.
Scientific Research Applications
Anticancer Activity
Imidazole derivatives have been extensively studied for their potential as anticancer agents. The presence of the imidazole ring is crucial in the synthesis of compounds that can inhibit the PI3K signaling pathway, often associated with tumorigenesis and poor prognosis . The compound could be designed to target specific cancer cell lines, offering a pathway to novel cancer therapies.
Antibacterial and Antimicrobial Properties
Compounds with an imidazole moiety have shown significant antibacterial and antimicrobial activities. This is particularly important in the context of increasing antibiotic resistance. The compound could be synthesized to develop new drugs that overcome antimicrobial resistance (AMR) problems, providing a new weapon in the fight against infectious diseases .
Anti-inflammatory Applications
The anti-inflammatory properties of imidazole derivatives make them candidates for the treatment of chronic inflammation and related disorders. Research could explore the efficacy of this compound in reducing inflammation markers and improving patient outcomes in diseases characterized by inflammation .
Antidiabetic Effects
Imidazole-containing compounds have been reported to exhibit antidiabetic activity. The compound could be investigated for its potential to modulate blood sugar levels and provide a new approach to managing diabetes, possibly through the inhibition of enzymes involved in glucose metabolism .
Antifungal and Antihelmintic Uses
The structural framework of imidazole is known to confer antifungal and antihelmintic properties. This compound could be utilized in the development of treatments for fungal infections and helminthiasis, contributing to a broader spectrum of antiparasitic medications .
Mechanism of Action
Target of Action
It is known that imidazole containing compounds, which this compound is a part of, have a broad range of biological activities . They can interact with various biological targets, leading to different therapeutic effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological activities . The specific interactions and resulting changes would depend on the exact nature of the target and the specific structure of the compound .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities . The downstream effects would depend on the specific pathways affected and the nature of the interaction with the target .
Pharmacokinetics
The polar nature of the imidazole ring in such compounds is known to improve their pharmacokinetic parameters to a great extent .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Action Environment
It is known that such factors can significantly impact the action of many compounds .
properties
IUPAC Name |
(1-cyclopentyl-6-methylimidazo[1,2-b]pyrazol-7-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-9-11(8-13)12-15(6-7-16(12)14-9)10-4-2-3-5-10/h6-7,10H,2-5,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWJLHJZUMYCQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1CN)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



